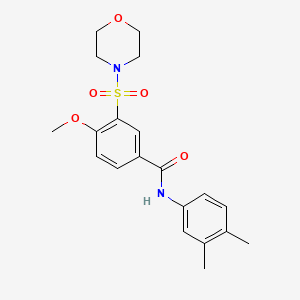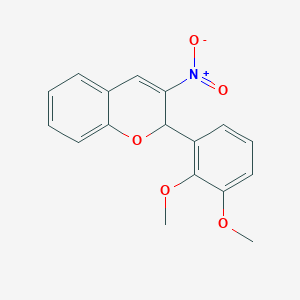![molecular formula C19H28BrNO5 B5121725 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine-based compounds and has shown promising results in preclinical studies.
Mechanism of Action
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate acts as a selective antagonist of the serotonin 5-HT6 receptor, which is predominantly expressed in the brain. This receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the activity of this receptor, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake in preclinical studies.
Biochemical and Physiological Effects:
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to have potent and selective activity against the serotonin 5-HT6 receptor, which is predominantly expressed in the brain. This receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the activity of this receptor, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake in preclinical studies.
Advantages and Limitations for Lab Experiments
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has several advantages for lab experiments, including its potent and selective activity against the serotonin 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations, including its relatively low solubility in water and its potential off-target effects.
Future Directions
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity. Future research directions for this compound include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential therapeutic applications in other diseases. Additionally, future studies could focus on optimizing the synthesis and formulation of 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate involves a multi-step process that includes the reaction of 2-bromo-4-methylphenol with 1,4-dibromobutane to form 1-(4-bromo-2-methylphenoxy)butane. This intermediate is then reacted with 4-methylpiperidine to form the final product, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate.
Scientific Research Applications
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent and selective activity against the serotonin 5-HT6 receptor, which is involved in various physiological and pathological processes. This compound has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity.
properties
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.C2H2O4/c1-14-7-10-19(11-8-14)9-3-4-12-20-17-6-5-15(2)13-16(17)18;3-1(4)2(5)6/h5-6,13-14H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROYNYTZSMPKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5121651.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)
![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)

